molecular formula C21H15Cl2FN2O3 B3883596 N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide

N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide

Cat. No.: B3883596
M. Wt: 433.3 g/mol
InChI Key: FUAGEMAINXHZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide, also known as DFB, is a synthetic compound that has been widely used in scientific research. DFB is a potent inhibitor of the enzyme cyclic AMP response element-binding protein (CREB)-regulated transcription coactivator 2 (CRTC2), which plays a critical role in the regulation of glucose homeostasis and energy metabolism.

Mechanism of Action

N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide inhibits the activity of CRTC2 by binding to the CREB-binding domain (KID) of CRTC2, preventing its interaction with CREB and subsequent transcriptional activation. This leads to a decrease in the expression of genes involved in gluconeogenesis and an increase in the expression of genes involved in glucose uptake and utilization.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound treatment also leads to a decrease in hepatic glucose production and an increase in glucose uptake and utilization in skeletal muscle and adipose tissue. In addition, this compound has been shown to decrease plasma triglyceride levels and improve lipid metabolism.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide is a potent and specific inhibitor of CRTC2, making it a valuable tool for investigating the role of CRTC2 in glucose homeostasis and energy metabolism. However, this compound has limited solubility in water and may require the use of organic solvents for administration in animal studies. In addition, this compound may have off-target effects on other proteins that contain KID domains.

Future Directions

Future research using N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide could focus on investigating the effects of CRTC2 inhibition on other physiological processes, such as inflammation and cancer. This compound could also be used in combination with other inhibitors or activators of glucose and lipid metabolism pathways to investigate their synergistic effects. Finally, the development of more potent and selective inhibitors of CRTC2 could lead to the discovery of new therapeutic targets for the treatment of metabolic disorders.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide has been used extensively in scientific research to investigate the role of CRTC2 in glucose homeostasis and energy metabolism. Studies have shown that this compound can effectively inhibit the activity of CRTC2 and improve glucose tolerance in animal models of diabetes and obesity. This compound has also been used to study the effects of CRTC2 inhibition on energy metabolism and lipid metabolism.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN2O3/c1-29-19-8-5-13(21(28)25-17-11-14(22)6-7-16(17)23)10-18(19)26-20(27)12-3-2-4-15(24)9-12/h2-11H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAGEMAINXHZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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